Triptriolide

Description

This compound has been reported in Tripterygium wilfordii with data available.

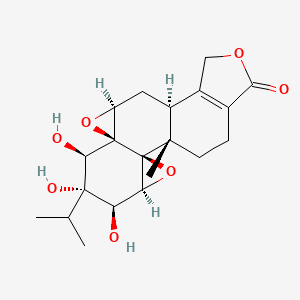

Structure

2D Structure

3D Structure

Properties

CAS No. |

137131-18-1 |

|---|---|

Molecular Formula |

C20H26O7 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(1S,2S,4S,5R,6S,7R,8S,10S,12S)-5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |

InChI |

InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 |

InChI Key |

DYVDZVMUDBCZSA-LZVGCMTRSA-N |

Isomeric SMILES |

CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)O)O |

Canonical SMILES |

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Triptriolide: A Technical Guide to its Discovery, Isolation, and Purification from Tripterygium wilfordii

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the diterpenoid triptriolide, a significant bioactive compound isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook. f., commonly known as "Thunder God Vine." this compound, alongside its more studied analog triptolide, belongs to a class of abietane-type diterpenoids possessing potent anti-inflammatory, immunosuppressive, and anti-tumor properties.[1][2][3] This guide details its initial discovery, outlines various experimental protocols for its extraction and purification, presents quantitative data from these processes, and visualizes key experimental workflows and biological signaling pathways.

Discovery and Characterization

While the related and potent compound triptolide was first isolated by Kupchan et al. in 1972, the novel diterpene bisepoxide, This compound , was later isolated from the roots and leaves of Tripterygium wilfordii.[4][5] In 1991, Ma Peng-cheng and colleagues reported the successful isolation and structural elucidation of this compound.[5]

This compound was obtained as white cluster crystals with a melting point of 260-262°C.[5] Through extensive spectroscopic analysis, including UV, IR, MS, 1H-NMR, 13C-NMR, and 2D-NMR, as well as X-ray crystallography, its molecular formula was determined to be C₂₀H₂₆O₇.[2][5] The structure was identified as a diterpenolide bisepoxide, and preliminary pharmacological assays confirmed its potent anti-inflammatory action.[5]

Experimental Protocols for Isolation and Purification

The isolation of this compound and related diterpenoids from T. wilfordii is challenging due to their extremely low concentrations in the plant material.[1] Various methods have been developed, ranging from classical solvent extraction to modern chromatographic techniques.

Protocol 1: Solvent Extraction with Alkali Treatment and Column Chromatography

This method enhances purification by removing acidic impurities early in the process, which simplifies subsequent chromatographic steps and is suitable for larger-scale production.[6][7]

Methodology:

-

Maceration and Extraction: Dried and pulverized root, stem, or leaf material of T. wilfordii (<15 wt% moisture) is extracted with a chlorinated alkane solvent, such as dichloromethane or chloroform, for 2-3 days at room temperature.[7]

-

Alkali Treatment: The resulting extract liquid is partitioned against an aqueous base solution (e.g., 0.1N - 2.5N NaOH or 10-15% NaHCO₃) with stirring for approximately 10 minutes, then allowed to sit for about 2 days. This step moves acidic impurities into the aqueous layer.[6][7] The organic (chlorinated alkane) layer is retained.

-

Solvent Removal: The organic layer is concentrated under reduced pressure to yield a crude solid extract.

-

Silica Gel Column Chromatography: The crude extract is dissolved in a minimal amount of solvent and loaded onto a silica gel column.

-

Elution: The column is eluted with a solvent system, typically a gradient of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), to separate the fractions.[6]

-

Crystallization: Fractions containing this compound are combined, concentrated, and subjected to recrystallization to yield the purified compound.[7]

Protocol 2: Solid-Phase Extraction (SPE) and HPLC

This modern method is highly efficient for the quantification and purification of small amounts of triptolide-related compounds and is particularly useful for analytical purposes and quality control.[8][9]

Methodology:

-

Initial Extraction: A crude extract is first obtained using a solvent like ethyl acetate.[8]

-

Sample Preparation: Approximately 5 mg of the dried crude extract is dissolved in 1 mL of dichloromethane:methanol (49:1 v/v) with sonication for 10-15 minutes.[8]

-

SPE Column Equilibration: A 3 mL aminopropyl (NH₂) SPE tube is equilibrated with 3 mL of dichloromethane:methanol (49:1 v/v).[8]

-

Sample Loading and Elution:

-

600 µL of the prepared sample solution is loaded onto the SPE tube.[8][9]

-

Triptolide is first eluted with 1 mL of dichloromethane:methanol (49:1 v/v).[8][9]

-

Subsequently, a fraction containing tripdiolide (and likely this compound due to similar polarity) is eluted with 3 mL of dichloromethane:methanol (17:3 v/v).[8][9]

-

-

HPLC Analysis: The collected eluate is analyzed by reverse-phase HPLC, typically on a pentafluorophenyl column with an acetonitrile:water gradient.[10] Detection is performed via UV absorbance at approximately 219 nm.[8][9]

Quantitative Data Summary

The yield of this compound and its analogs from T. wilfordii is typically low. The following table summarizes quantitative data reported across various studies for related diterpenoids, which provides a benchmark for expected yields.

| Parameter | Value | Method/Source Plant Part | Reference |

| Extraction Rate (Triptolide) | 0.0062 wt% | Solvent Extraction & Alkali Treatment / T. wilfordii plant | [7] |

| Purity (Triptolide) | Up to 99.9% | Solvent Extraction & Alkali Treatment / T. wilfordii plant | [7] |

| Triptolide Content in Extract | 807.32 ± 51.94 µg/g | Ethyl Acetate Extract / Root | [8][9] |

| Tripdiolide Content in Extract | 366.13 ± 17.21 µg/g | Ethyl Acetate Extract / Root | [8][9] |

| Ultrasonic Extraction Ratio | 8-16 mL solvent : 1g plant material | Ultrasonic Extraction / Whole Root | [10] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound, combining principles from various established protocols.

Biological Signaling Pathways

Triptolide, the most studied diterpenoid from T. wilfordii, exerts its potent biological effects by modulating multiple key intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. This compound is presumed to have similar mechanisms of action. The diagram below illustrates the primary pathways inhibited by these compounds.[11][12][13]

References

- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C20H26O7 | CID 58636974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triptolide and tripdiolide, novel antileukemic diterpenoid triepoxides from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jipb.net [jipb.net]

- 6. WO2005077008A2 - Methods for isolation of triptolide compounds from tripterygium wilfordii - Google Patents [patents.google.com]

- 7. CN105273037B - The method of separation and Extraction triptolide from tripterygium wilfordii plant - Google Patents [patents.google.com]

- 8. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of tripdiolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]

- 11. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 12. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 13. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Triptriolide's Mechanism of Action in Inflammatory Diseases: A Technical Guide

Introduction

Triptolide, a diterpenoid triepoxide originally isolated from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F (Thunder God Vine), is a potent anti-inflammatory and immunosuppressive agent.[1][2][3] It has been utilized for centuries in traditional Chinese medicine to treat a range of inflammatory and autoimmune disorders, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underlying triptolide's therapeutic effects in inflammatory diseases, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Covalent Inhibition of Transcription

The primary and most well-established mechanism of triptolide is the inhibition of eukaryotic transcription.[6][7] Triptolide accomplishes this by covalently binding to the Xeroderma Pigmentosum B (XPB) subunit of the general transcription factor TFIIH.[6][7][8] TFIIH is a multi-protein complex with essential roles in both transcription initiation by RNA polymerase II and nucleotide excision repair (NER).[8][9]

The covalent modification occurs through the 12,13-epoxide group of triptolide, which forms an irreversible bond with a specific cysteine residue (Cys342) within the XPB protein.[6][7] This binding inhibits the DNA-dependent ATPase activity of XPB, which is crucial for unwinding the DNA template at the promoter region, thereby preventing the initiation of transcription.[8][9] The global suppression of transcription leads to a reduction in the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are central to the inflammatory cascade.[9][10][11]

Modulation of Key Inflammatory Signaling Pathways

Beyond its core effect on transcription, triptolide exerts its anti-inflammatory properties by modulating several key signaling pathways that are often dysregulated in inflammatory diseases.

Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. Triptolide is a potent inhibitor of this pathway.[2][12][13] It has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[13][14] However, some studies suggest that in certain contexts, triptolide does not affect IκBα degradation or the nuclear translocation of the p65 subunit of NF-κB but rather inhibits NF-κB-regulated gene transcription more directly.[10][11] Triptolide has also been reported to inhibit the expression of Toll-like receptor 4 (TLR4), an upstream activator of the NF-κB pathway.[13] Furthermore, it can inhibit the activity of TGF-β-activated kinase 1 (TAK1), a key kinase in the NF-κB signaling cascade.[2][15]

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating immune responses.[16] Triptolide has been shown to downregulate the JAK/STAT3 pathway.[17] In studies on ankylosing spondylitis, triptolide inhibited the phosphorylation of both JAK2 and STAT3.[18][19] In human keratinocytes stimulated with IFN-γ, triptolide inhibited the expression of the IFN-γ receptor α-chain, as well as the phosphorylation of Jak2 and STAT1, while upregulating the expression of Suppressor of Cytokine Signaling 1 (SOCS1), a negative regulator of the pathway.[20]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways, including p38, JNK, and ERK, are involved in cellular responses to a variety of stimuli and play a significant role in inflammation.[21] Triptolide's effect on the MAPK pathway can be context-dependent. In many inflammatory models, triptolide inhibits the activation of the JNK and p38 MAPK pathways.[1][22] For instance, in fibroblast-like synoviocytes from rheumatoid arthritis patients, triptolide blocks the activation of the JNK MAPK pathway.[1] However, in some instances, triptolide has been observed to activate the MAPK pathway, which may contribute to its pro-apoptotic effects on certain cell types.[1][2]

NLRP3 Inflammasome Pathway

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18.[23] Triptolide has been shown to inhibit the NLRP3 inflammasome pathway.[24][25] It can inhibit the expression of NLRP3 and the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).[24][25] Furthermore, triptolide can interrupt the interaction between NLRP3 and ASC, thereby preventing the assembly and activation of the inflammasome.[24][25] This leads to reduced production of mature IL-1β and IL-18, mitigating the inflammatory response.[24][26][27]

Quantitative Data on Triptolide's Anti-inflammatory Activity

The following table summarizes key quantitative data from various in vitro and in vivo studies, illustrating the potency of triptolide in different experimental models of inflammation.

| Target/Assay | Cell Type/Model | Triptolide Concentration/Dose | Effect | Reference |

| TNF-α & IL-6 Production | RAW264.7 Macrophages | IC50 < 30 nM | Potent inhibition of LPS-induced cytokine production. | [10] |

| Pro-inflammatory Gene Expression | RAW264.7 Macrophages | 10-50 nM | Profound inhibition of LPS-induced cytokine mRNA. | [10][11] |

| IL-12 Production | THP-1 Monocytic Cells | 0.625-2.5 µg/L | Suppression of IL-12 production. | [1][28] |

| Apoptosis Induction | THP-1 Monocytic Cells | 5-25 nM | Promotion of apoptosis. | [1][2][28] |

| ProMMP-1 & ProMMP-3 Production | IL-1α-induced FLS | 28-140 nM | Suppression of pro-matrix metalloproteinase production. | [1][28] |

| MMP-3 & MMP-13 Expression | Chondrocytes | 100 nM | Dose-dependent inhibition of cytokine-induced MMP expression. | [1][28] |

| Cellular Transcription | A549 & THP-1 Cells | IC50 = 139 nM & 105 nM | Inhibition of cellular transcription. | [29] |

| IFN-γRα Expression | HaCaT Keratinocytes | IC50 = 1.37 x 10⁻⁸ M | Inhibition of IFN-γ receptor alpha expression. | [20] |

| pJak2 Expression | HaCaT Keratinocytes | IC50 = 2.82 x 10⁻⁹ M | Inhibition of Jak2 phosphorylation. | [20] |

| pSTAT1 Expression | HaCaT Keratinocytes | IC50 = 1.29 x 10⁻⁹ M | Inhibition of STAT1 phosphorylation. | [20] |

| SOCS1 Expression | HaCaT Keratinocytes | ED50 = 3.32 x 10⁻¹¹ M | Upregulation of SOCS1 expression. | [20] |

| ICAM-1 Expression | HaCaT Keratinocytes | IC50 = 5.82 x 10⁻¹⁰ M | Reduction of ICAM-1 expression on the cell surface. | [20] |

| Colitis-related Colon Cancer | Mouse Model | 0.1, 0.3, or 1 mg/kg/day | Inhibition of cancer progression via downregulation of Rac1 and JAK/STAT3. | [17] |

Experimental Protocols

This section outlines the general methodologies for key experiments frequently cited in the study of triptolide's mechanism of action.

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines include RAW264.7 (murine macrophages), THP-1 (human monocytic cells), fibroblast-like synoviocytes (FLS), and HaCaT (human keratinocytes).[1][10][20]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[29]

-

Treatment: Cells are pre-treated with varying concentrations of triptolide (or vehicle control, e.g., DMSO) for a specified period (e.g., 30 minutes to 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or a cytokine (e.g., TNF-α, IFN-γ).[10][13][29]

Western Blotting for Protein Expression and Phosphorylation

-

Purpose: To detect the levels of total and phosphorylated proteins in key signaling pathways (e.g., p65, IκBα, JAK2, STAT1).[12][20][30]

-

Methodology:

-

Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-IκBα).

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate and imaged.[13][30]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Purpose: To measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[10]

-

Methodology:

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

Assay Procedure: A sandwich ELISA is typically performed according to the manufacturer's instructions. Briefly, a plate pre-coated with a capture antibody for the cytokine of interest is incubated with the samples.

-

Detection: After washing, a detection antibody is added, followed by a substrate solution that generates a colorimetric signal.

-

Quantification: The absorbance is read on a plate reader, and the cytokine concentration is determined by comparison to a standard curve.[10]

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

Purpose: To measure the mRNA levels of pro-inflammatory genes.[10]

-

Methodology:

-

RNA Extraction: Total RNA is isolated from treated cells using a suitable kit or method (e.g., TRIzol).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe.

-

Analysis: The amplification of the target gene is monitored in real-time. The relative expression level is calculated, often using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, actin) for normalization.[10]

-

In Vivo Animal Models

-

Purpose: To evaluate the anti-inflammatory effects of triptolide in a living organism.

-

Models: Common models include LPS-induced acute lung injury in mice, collagen-induced arthritis in mice, and colitis-induced colon cancer models.[13][17][29]

-

Methodology:

-

Induction of Disease: The inflammatory disease is induced in the animals (e.g., by intranasal or intraperitoneal administration of LPS).

-

Treatment: Triptolide is administered to the animals, typically via intraperitoneal injection, at various doses.

-

Evaluation: At the end of the study period, various parameters are assessed, such as inflammatory cell counts in bronchoalveolar lavage fluid, histological analysis of affected tissues for damage and immune cell infiltration, and measurement of cytokine levels in tissue homogenates or serum.[13][29]

-

Conclusion

The mechanism of action of triptolide in inflammatory diseases is multifaceted, with its core activity rooted in the covalent inhibition of the XPB subunit of TFIIH, leading to a global suppression of transcription. This primary mechanism is complemented by its ability to modulate key inflammatory signaling pathways, including NF-κB, JAK-STAT, and the NLRP3 inflammasome. By inhibiting the production of a wide range of pro-inflammatory mediators at multiple levels, triptolide exerts potent anti-inflammatory and immunosuppressive effects. A thorough understanding of these intricate mechanisms is crucial for the continued development and optimization of triptolide and its derivatives as therapeutic agents for a variety of inflammatory and autoimmune diseases.

References

- 1. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 2. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triptolide, a novel immunosuppressive and anti-inflammatory agent purified from a Chinese herb Tripterygium wilfordii Hook F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent modification of a cysteine residue in the XPB subunit of the general transcription factor TFIIH through single epoxide cleavage of the transcription inhibitor triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalent Modification of a Cysteine Residue in the XPB Subunit of the General Transcription Factor TFIIH Through Single Epoxide Cleavage of the Transcription Inhibitor Triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 12. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Triptriolide Alleviates Lipopolysaccharide-Induced Liver Injury by Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triptolide-mediated immunomodulation of macrophages: from pathophysiology to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 17. Triptolide downregulates Rac1 and the JAK/STAT3 pathway and inhibits colitis-related colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Triptolide alleviates the development of inflammation in ankylosing spondylitis via the NONHSAT227927.1/JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Triptolide alleviates the development of inflammation in ankylosing spondylitis via the NONHSAT227927.1/JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Triptolide inhibits IFN-γ signaling via the Jak/STAT pathway in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MAPK p38 regulates inflammatory gene expression via tristetraprolin: Doing good by stealth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Effects and mechanisms of multi-glycoside of Tripterygium wilfordii improving glomerular inflammatory injury by regulating p38MAPK signaling activation in diabetic nephropathy rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dual Role of Triptolide in Interrupting the NLRP3 Inflammasome Pathway to Attenuate Cardiac Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. [Triptolide inhibits NLRP3 inflammasome activation and ameliorates podocyte epithelial-mesenchymal transition induced by high glucose] [pubmed.ncbi.nlm.nih.gov]

- 27. Triptolide attenuates pressure overload-induced myocardial remodeling in mice via the inhibition of NLRP3 inflammasome expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. frontiersin.org [frontiersin.org]

- 29. openaccessjournals.com [openaccessjournals.com]

- 30. Triptolide inhibits the proliferation of cells from lymphocytic leukemic cell lines in association with downregulation of NF-κB activity and miR-16-1* - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Triptriolide

An In-depth Technical Guide to the Pharmacological Profile of Triptriolide

Introduction

This compound, also referred to as T11, is a naturally occurring diterpenoid compound and a minor component found in the traditional Chinese medicinal plant Tripterygium wilfordii Hook F. (TwHF).[1][2] It is structurally related to Triptolide (T9), a major and more extensively studied bioactive compound from the same plant, from which this compound can be derived via a hydrolysis reaction.[1][2] While research into Triptolide is extensive, this compound has emerged as a compound of significant interest due to its distinct pharmacological activities, particularly its potent anti-inflammatory and cytoprotective properties.

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacodynamics, and relevant experimental methodologies. The content herein is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacodynamics

The primary pharmacodynamic effects of this compound identified to date revolve around its potent anti-inflammatory and antioxidant activities, which have been demonstrated in models of acute liver and kidney injury.

Anti-inflammatory and Hepatoprotective Effects

This compound has shown significant efficacy in mitigating inflammation and cellular damage in preclinical models of acute liver injury. In studies using lipopolysaccharide (LPS)-induced liver injury in mice, pre-treatment with this compound resulted in a marked reduction of inflammatory markers and restoration of liver function.[1][3]

Key pharmacodynamic effects include:

-

Reduction of Pro-inflammatory Cytokines: this compound significantly suppresses the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2]

-

Inhibition of Inflammatory Cell Infiltration: The compound effectively reduces the infiltration of inflammatory cells, such as neutrophils and macrophages, into liver tissue following an inflammatory stimulus.[1]

-

Amelioration of Liver Damage: Treatment with this compound leads to a significant decrease in serum levels of liver injury biomarkers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[3]

Antioxidant and Cytoprotective Effects

A crucial aspect of this compound's pharmacodynamic profile is its ability to counteract oxidative stress, a key pathological factor in cellular injury.

-

In Vivo Antioxidant Activity: In animal models of LPS-induced liver injury, this compound administration led to a decrease in the oxidative stress marker Malondialdehyde (MDA) and an increase in the activity of the antioxidant enzyme Superoxide Dismutase (SOD).[4]

-

Nephroprotective Effects: this compound has been shown to antagonize the nephrotoxicity induced by its parent compound, Triptolide. It protects kidney cells (human kidney 2 cells) from apoptosis by mitigating oxidative stress, demonstrated by a reduction in Reactive Oxygen Species (ROS), Lactate Dehydrogenase (LDH), and MDA, and a restoration of SOD activity.[5]

Summary of Pharmacodynamic Data

The following tables summarize the key in vitro and in vivo pharmacodynamic findings for this compound.

Table 1: In Vitro Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

| Parameter Measured | Effect of this compound (T11) Treatment | Reference |

| Cell Viability | No significant cytotoxicity observed at concentrations effective for anti-inflammatory activity. | [3] |

| ROS Production | Dose-dependently decreased LPS-induced ROS production. | [2] |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significantly decreased the production of LPS-induced pro-inflammatory cytokines. | [2] |

| NF-κB Signaling Proteins | Decreased protein expression of p-TAK1, p-IκBα, and NF-κB. | [2] |

| Nrf2 Signaling Proteins | Increased protein expression of Nrf2. | [3] |

Table 2: In Vivo Effects of this compound on LPS-Induced Acute Liver Injury in Mice

| Parameter Measured | Effect of this compound (T11) Pre-treatment | Doses Administered | Reference |

| Serum ALT & AST Levels | Significantly decreased. | 0.2, 0.4 mg/kg | [3] |

| Liver MDA Levels | Significantly decreased. | 0.2, 0.4 mg/kg | [4] |

| Liver SOD Activity | Significantly increased. | Not specified | [4] |

| Liver Neutrophil & Macrophage Infiltration | Markedly reduced. | 0.2, 0.4 mg/kg | [1] |

| Liver TNF-α, IL-6, IL-1β Production | Significantly decreased. | 0.2, 0.4 mg/kg | [4] |

| Liver Nrf2 Protein Expression | Dramatically increased. | 0.2, 0.4 mg/kg | [3] |

| Liver NF-κB Pathway Protein Expression | Decreased expression of p-TAK1, p-IκBα, and NF-κB. | 0.2, 0.4 mg/kg | [3] |

Mechanism of Action

This compound exerts its pharmacological effects primarily through the dual modulation of two critical signaling pathways: the suppression of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway.[1][2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound inhibits this pathway at several key points. Upon stimulation by LPS, the upstream kinase TAK1 is phosphorylated, which in turn leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. This compound treatment has been shown to decrease the phosphorylation of both TAK1 and IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[2][3]

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes (e.g., SOD, HO-1), initiating their transcription. This compound treatment has been shown to significantly increase the nuclear expression of Nrf2, thereby bolstering the cell's antioxidant defenses and protecting it from oxidative damage.[1][2][3]

Pharmacokinetics

As of the current literature, detailed pharmacokinetic studies specifically characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been extensively published. Its characterization as a minor component of Tripterygium wilfordii and a metabolite of Triptolide suggests that its pharmacokinetic profile may be influenced by the administration of the parent compound.

For context, the parent compound Triptolide is known to be rapidly absorbed and eliminated, with an elimination half-life of approximately 20 minutes in rats.[6] It undergoes extensive metabolism, and less than 1% is recovered as the parent drug in excretions.[6] Further research is required to determine the specific pharmacokinetic parameters of this compound itself, which is critical for its development as a potential therapeutic agent.

Experimental Protocols

The following protocols are summarized from key studies investigating the pharmacological effects of this compound.

In Vivo Model: LPS-Induced Acute Liver Injury

This protocol describes the methodology used to assess the hepatoprotective effects of this compound in a mouse model.[1]

-

Animal Model: Male BALB/c mice are used.

-

Acclimatization: Animals are acclimatized for one week prior to experimentation under standard laboratory conditions.

-

Grouping and Dosing:

-

Control Group: Receives vehicle (e.g., saline).

-

LPS Model Group: Receives a single intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg).

-

This compound Treatment Groups: Receive this compound (e.g., 0.2 and 0.4 mg/kg, i.p.) one hour prior to LPS injection.

-

-

Sample Collection: 6 hours post-LPS injection, animals are euthanized. Blood is collected for serum analysis (ALT, AST), and liver tissues are harvested for histopathology, protein analysis (Western Blot), and cytokine measurement (ELISA).

-

Key Analyses:

-

Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Biochemical Assays: Serum ALT and AST are measured using commercial kits. Liver homogenates are used to measure MDA and SOD levels.

-

ELISA: Liver homogenates are analyzed for levels of TNF-α, IL-6, and IL-1β.

-

Western Blot: Liver protein extracts are used to determine the expression levels of key proteins in the NF-κB (p-TAK1, p-IκBα) and Nrf2 pathways.

-

In Vitro Model: LPS-Stimulated Macrophages

This protocol details the methodology for evaluating the anti-inflammatory effects of this compound on cultured macrophage cells.[2]

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Cell Culture: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Experimental Procedure:

-

Cells are seeded into appropriate plates (e.g., 96-well for viability, 6-well for protein analysis).

-

Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

-

-

Key Analyses:

-

MTT Assay: To assess cell viability and determine non-cytotoxic concentrations of this compound.

-

ELISA: The cell culture supernatant is collected to measure the concentration of secreted cytokines (TNF-α, IL-6, IL-1β).

-

Western Blot: Cell lysates are prepared to analyze the expression and phosphorylation status of proteins in the NF-κB and Nrf2 signaling pathways.

-

ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

-

Conclusion and Future Directions

This compound is a promising pharmacological agent with demonstrated efficacy in preclinical models of inflammation-driven liver and kidney injury. Its mechanism of action, centered on the beneficial modulation of the NF-κB and Nrf2 signaling pathways, provides a strong rationale for its therapeutic potential.

However, the advancement of this compound from a research compound to a clinical candidate is contingent on addressing significant knowledge gaps. The most pressing need is for comprehensive pharmacokinetic and toxicological studies. A thorough characterization of its ADME profile, including metabolic pathways and potential for drug-drug interactions, is essential. Furthermore, establishing a full safety profile and determining its therapeutic window are critical next steps. Future research should also aim to broaden the understanding of its pharmacodynamic effects across other disease models where inflammation and oxidative stress are key pathological drivers.

References

- 1. This compound Alleviates Lipopolysaccharide-Induced Liver Injury by Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Alleviates Lipopolysaccharide-Induced Liver Injury by Nrf2 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Alleviates Lipopolysaccharide-Induced Liver Injury by Nrf2 and NF-κB Signaling Pathways [frontiersin.org]

- 4. doaj.org [doaj.org]

- 5. This compound antagonizes triptolide-induced nephrocyte apoptosis via inhibiting oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triptolide-induced acute liver injury and its mechanism with estradiol in regulating macrophage-mediated inflammation and hepatocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

Triptriolide's Therapeutic Potential in Autoimmune Diseases: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Triptriolide, a diterpenoid triepoxide extracted from the traditional Chinese herb Tripterygium wilfordii Hook F, has garnered significant attention for its potent anti-inflammatory and immunosuppressive activities.[1][2][3] This technical guide provides an in-depth overview of the molecular targets of this compound in various autoimmune disease models, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development.

Core Molecular Targets and Mechanisms of Action

This compound exerts its therapeutic effects by modulating a wide array of inflammatory mediators and signaling pathways crucial to the pathogenesis of autoimmune diseases.[1][4] Its primary mechanisms involve the inhibition of pro-inflammatory cytokine production, suppression of key inflammatory signaling cascades, and modulation of immune cell function.

Key Signaling Pathways Modulated by this compound:

-

NF-κB Signaling Pathway: Triptolide is a well-documented inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[3][5][6][7] It has been shown to block the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes.[5][7] However, some studies suggest that in certain contexts, triptolide's inhibitory effect on NF-κB-regulated transcription occurs without affecting IκBα degradation or the DNA-binding activity of NF-κB, indicating a more complex mechanism of action.[8][9]

-

JAK/STAT Signaling Pathway: The JAK/STAT pathway is critical for cytokine signaling and immune cell differentiation. Triptolide has been demonstrated to interfere with this pathway by reducing the levels of JAK1 and inhibiting the phosphorylation of STAT3.[10][11][12] This disruption of JAK/STAT signaling contributes to its immunosuppressive effects.

-

MAPK Signaling Pathway: Triptolide has been observed to inhibit the activation of the MAPK pathway, specifically by decreasing the expression of phosphorylated JNK and ERK.[1] This inhibition plays a role in alleviating inflammatory responses in various autoimmune models. Interestingly, in some instances, triptolide has been found to activate the MAPK pathway, leading to apoptosis of inflammatory cells.[1]

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the production of pro-inflammatory cytokines IL-1β and IL-18.[13][14][15][16] While direct targeting of the NLRP3 inflammasome by triptolide is an emerging area of research, its ability to suppress upstream signaling pathways like NF-κB suggests an indirect regulatory role.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the effects of this compound in various experimental models of autoimmune diseases.

Table 1: Inhibition of Pro-inflammatory Cytokines and Mediators by this compound

| Autoimmune Disease Model | Cell Type/Tissue | Target Cytokine/Mediator | Triptolide Concentration | Inhibition | Reference |

| Rheumatoid Arthritis | LPS-activated THP-1 cells | IL-12 | 0.625 - 2.5 µg/L | Significant Suppression | [1] |

| Rheumatoid Arthritis | LPS-activated macrophages | TNF-α, IL-1β, IL-6, IL-8 | 5 - 40 ng/mL | Significant Inhibition | [4] |

| Rheumatoid Arthritis | Chondrocytes | MMP-3, MMP-13 | 100 nM | Dose-dependent Inhibition | [1] |

| Rheumatoid Arthritis | RAW264.7 macrophages | TNF-α, IL-6 | IC50 < 30 nM | Potent Inhibition | [8] |

| Colitis-related Colon Cancer | Colon carcinoma cells | IL-6 | 30 - 100 nM | Reduction in Secretion | [10] |

Table 2: Effects of this compound on Signaling Pathway Components

| Autoimmune Disease Model | Cell Type/Tissue | Signaling Pathway | Target Protein | Triptolide Concentration/Dose | Effect | Reference |

| Membranous Nephropathy | Podocytes | MAPK | p-JNK, p-ERK | Not Specified | Decreased Expression | [1] |

| Colitis-related Colon Cancer | Colon carcinoma cells | JAK/STAT | JAK1, p-STAT3 | 30 - 100 nM | Decreased Levels | [10] |

| Experimental Autoimmune Encephalomyelitis | Spleen Mononuclear Cells | NF-κB | pIκBα | Not Specified | Decreased Expression | [17] |

| Membranous Glomerulonephritis | Rat Kidney | NF-κB | NF-κB p65 | Not Specified | Suppressed mRNA and Protein Level | [5] |

| Fine Particulate Matter-induced Podocyte Injury | Podocytes | NF-κB | NF-κB/p65, p-IκBα | Not Specified | Decreased Expression | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the molecular targets of this compound.

Cell Culture and Treatment

-

Cell Lines: Human monocytic leukemia cell line (THP-1), RAW264.7 murine macrophage cell line, and primary cells such as chondrocytes and spleen mononuclear cells are commonly used.

-

Culture Conditions: Cells are typically cultured in standard media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Triptolide Treatment: Triptolide is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific durations, often in the presence of an inflammatory stimulus like lipopolysaccharide (LPS).

Western Blot Analysis

Western blotting is a standard technique used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-JNK, p-ERK, JAK1, p-STAT3, NF-κB p65, IκBα).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted cytokines in cell culture supernatants or serum.

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Sample Incubation: Cell culture supernatants or diluted serum samples are added to the wells.

-

Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.

-

Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The absorbance is measured at a specific wavelength, and the cytokine concentration is determined by comparison to a standard curve.

Animal Models of Autoimmune Disease

-

Collagen-Induced Arthritis (CIA) in Rats/Mice: A widely used model for rheumatoid arthritis where an emulsion of collagen and complete Freund's adjuvant is injected to induce arthritis. Triptolide is typically administered daily by oral gavage or intraperitoneal injection.

-

Experimental Autoimmune Encephalomyelitis (EAE): An animal model for multiple sclerosis induced by immunization with myelin-derived peptides. Triptolide treatment is initiated at the time of induction or after the onset of clinical signs.[17]

-

Membranous Glomerulonephritis (MGN) in Rats: This model is induced by immunization with cationic bovine serum albumin. Triptolide is administered to evaluate its effects on kidney damage and inflammation.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by triptolide and a typical experimental workflow for its evaluation.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's interference with the JAK/STAT signaling pathway.

Caption: A generalized experimental workflow for evaluating this compound.

Conclusion

This compound presents a promising therapeutic candidate for a range of autoimmune diseases due to its multifaceted molecular mechanisms.[2][18] Its ability to potently inhibit key inflammatory pathways such as NF-κB and JAK/STAT, and consequently reduce the production of pro-inflammatory cytokines, underscores its therapeutic potential. This guide provides a comprehensive, albeit not exhaustive, overview of the current understanding of this compound's targets. Further research is warranted to fully elucidate its complex mechanisms of action and to develop strategies to mitigate its known toxicities, thereby paving the way for its safe and effective clinical application.[2][18]

References

- 1. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide, a novel immunosuppressive and anti-inflammatory agent purified from a Chinese herb Tripterygium wilfordii Hook F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 5. Triptolide Attenuates Inflammatory Response in Membranous Glomerulo-Nephritis Rat via Downregulation of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triptolide ameliorates Crohn's colitis is associated with inhibition of TLRs/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triptolide ameliorates fine particulate matter-induced podocytes injury via regulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 10. Triptolide downregulates Rac1 and the JAK/STAT3 pathway and inhibits colitis-related colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triptolide alleviates the development of inflammation in ankylosing spondylitis via the NONHSAT227927.1/JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triptolide downregulates Rac1 and the JAK/STAT3 pathway and inhibits colitis-related colon cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | NLRP3 inflammasome in digestive diseases: From mechanism to therapy [frontiersin.org]

- 14. New Potentiality of Bioactive Substances: Regulating the NLRP3 Inflammasome in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinexprheumatol.org [clinexprheumatol.org]

- 16. NLRP3: A promising therapeutic target for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Triptolide modulates T-cell inflammatory responses and ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Studies of Triptriolide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptolide, a diterpenoid triepoxide derived from the traditional Chinese herb Tripterygium wilfordii Hook F., has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] However, the clinical development of triptolide has been significantly hampered by its narrow therapeutic window and the occurrence of severe multi-organ toxicity.[1][2] A thorough understanding of its toxicological profile is therefore paramount for the safe and effective therapeutic application of triptolide and its analogues. This technical guide provides a comprehensive overview of the preliminary toxicity studies of triptolide, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic signaling pathways.

Acute and Sub-chronic Toxicity

Triptolide exhibits high acute toxicity, with low LD50 values observed in animal studies. Sub-chronic exposure to triptolide leads to significant dose-dependent toxicity, affecting multiple organ systems.

Quantitative Data: Acute Toxicity

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Intravenous | 0.83 | [3] |

Experimental Protocol: Sub-chronic Oral Toxicity Study in Rodents

The following protocol is a generalized representation of a sub-chronic oral toxicity study, based on established guidelines, and should be adapted for specific research needs.

Objective: To evaluate the potential adverse effects of repeated oral administration of triptolide over a 28-day or 90-day period in rodents.

Test System:

-

Species: Rat (e.g., Sprague-Dawley or Wistar) or Mouse (e.g., C57BL/6 or BALB/c).[4][5]

-

Sex: Both males and females.

-

Age: Young adults at the start of the study.

-

Housing: Housed in appropriate cages with controlled environmental conditions (temperature, humidity, light-dark cycle).[6] Feed and water are provided ad libitum.[6]

Experimental Design:

-

Groups: At least three dose groups (low, mid, high) and a vehicle control group. A recovery group may be included to assess the reversibility of toxic effects.[7]

-

Dose Selection: Doses should be selected based on acute toxicity data to establish a range that includes a no-observed-adverse-effect level (NOAEL), a toxic dose, and an intermediate dose.[7]

-

Administration: Triptolide is administered daily by oral gavage. The vehicle used for suspension or dissolution should be non-toxic.[7]

Parameters Monitored:

-

Clinical Observations: Daily observations for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, behavior, and any signs of illness.[8]

-

Body Weight and Food/Water Consumption: Recorded weekly.[7]

-

Hematology and Clinical Chemistry: Blood samples are collected at termination (and potentially at interim time points) for analysis of red and white blood cell counts, hemoglobin, hematocrit, platelet count, and a panel of clinical chemistry parameters to assess organ function (e.g., liver enzymes, kidney function markers).[7]

-

Urinalysis: Conducted at termination.

-

Ophthalmological Examination: Performed before the start of the study and at termination.[8]

-

Gross Pathology and Organ Weights: At the end of the study, all animals are euthanized and subjected to a full necropsy. The weights of major organs (e.g., liver, kidneys, heart, spleen, brain, gonads) are recorded.[8]

-

Histopathology: A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically for pathological changes.[8]

In Vitro Cytotoxicity

Triptolide demonstrates potent cytotoxic effects against a wide range of cell lines, particularly cancer cells, at nanomolar concentrations.

Quantitative Data: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cell Type | Incubation Time (hours) | IC50 (nM) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | 48 | <15 | [9] |

| KG-1 | Acute Myeloid Leukemia | 48 | <15 | [9] |

| THP-1 | Acute Myeloid Leukemia | 48 | <15 | [9] |

| HL-60 | Acute Myeloid Leukemia | 48 | <15 | [9] |

| MCF-7 | Breast Cancer | 48 | ~25 | [10] |

| MDA-MB-231 | Breast Cancer | Not Specified | >50 | [10] |

| A375 | Melanoma | 48 | 33.00 | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT or similar)

Objective: To determine the concentration of triptolide that inhibits cell growth by 50% (IC50).

Materials:

-

Selected cell line(s)

-

Complete cell culture medium

-

Triptolide stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

-

Triptolide Treatment: A serial dilution of triptolide is prepared in a complete culture medium. The medium from the cell plates is removed and replaced with the medium containing different concentrations of triptolide. A vehicle control (medium with the solvent used for triptolide) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

Viability Assessment:

-

For the MTT assay, the MTT reagent is added to each well and incubated for a few hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution.

-

For other assays, the specific reagent is added according to the manufacturer's instructions.

-

-

Data Acquisition: The absorbance (for MTT) or fluorescence/luminescence is measured using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the triptolide concentration and fitting the data to a dose-response curve.

Genotoxicity

Genotoxicity testing is crucial to assess the potential of a compound to cause genetic damage. Standard assays for triptolide would include the bacterial reverse mutation assay (Ames test) and an in vivo micronucleus assay.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the potential of triptolide to induce gene mutations in bacteria. This protocol is based on OECD Guideline 471.

Test System:

-

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).[12]

Procedure:

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer.

-

Toxicity Determination: A preliminary toxicity assay is conducted to determine the appropriate dose range of triptolide.

-

Main Experiment (Plate Incorporation Method):

-

To molten top agar, the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer are added.

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.[13]

-

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted for each plate.

-

Data Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant positive response for at least one of the tested strains.

Experimental Protocol: In Vivo Micronucleus Assay

Objective: To determine if triptolide induces chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents. This protocol is based on OECD Guideline 474.[14]

Test System:

-

Tissue: Bone marrow is the standard tissue for analysis. Peripheral blood can also be used in mice.[15][17]

Procedure:

-

Dose Selection: A preliminary study is conducted to determine the maximum tolerated dose (MTD). The main study typically uses the MTD and at least two lower dose levels.

-

Administration: Triptolide is administered to the animals, usually by oral gavage or intraperitoneal injection. A single or multiple treatment schedule can be used.[17]

-

Sample Collection: Bone marrow is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

-

Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.

-

Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or Hoechst 33258) to visualize the micronuclei.[16]

-

Scoring: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.[14]

-

Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.

Mechanistic Toxicology: Signaling Pathways

The toxicity of triptolide is mediated by its interaction with multiple cellular signaling pathways, leading to oxidative stress, inflammation, and apoptosis.

NF-κB Signaling Pathway

Triptolide is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[18] Inhibition of NF-κB by triptolide can lead to increased apoptosis in cancer cells but may also contribute to toxicity in normal cells by sensitizing them to apoptotic stimuli.[2]

Caption: Triptolide's inhibition of the canonical NF-κB signaling pathway.

Nrf2 Signaling Pathway and Oxidative Stress

Triptolide has been shown to induce oxidative stress, a key mechanism in its cardiotoxicity and hepatotoxicity.[1] This involves the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of the cellular antioxidant response. Some studies suggest triptolide can inhibit Nrf2 activity, leading to reduced expression of antioxidant enzymes and increased cellular damage from reactive oxygen species (ROS).[1][19] Conversely, other studies indicate that triptolide may activate the Nrf2/HO-1 pathway, suggesting a complex, context-dependent role.[20]

Caption: Triptolide's impact on the Nrf2-mediated oxidative stress response.

Apoptosis Signaling Pathway

Triptolide is a potent inducer of apoptosis, or programmed cell death, which is a primary mechanism of its anti-cancer activity and also contributes to its toxicity in normal tissues. It can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[10][21]

Caption: Triptolide-induced apoptosis via extrinsic and intrinsic pathways.

Conclusion

The preliminary toxicity studies of triptolide reveal it to be a compound with potent biological activity but also significant toxicity. Its high acute toxicity, multi-organ effects in sub-chronic studies, and potent in vitro cytotoxicity underscore the need for careful dose consideration in any therapeutic application. The genotoxic potential of triptolide requires thorough investigation. Mechanistically, triptolide exerts its toxic effects through the modulation of fundamental cellular processes, including inflammation, oxidative stress, and apoptosis, primarily through its interaction with the NF-κB, Nrf2, and apoptosis signaling pathways. Future research should focus on developing strategies to mitigate the toxicity of triptolide, such as the development of targeted delivery systems or the synthesis of less toxic analogues, to harness its therapeutic potential safely.

References

- 1. Triptolide-induced oxidative stress involved with Nrf2 contribute to cardiomyocyte apoptosis through mitochondrial dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dep.nj.gov [dep.nj.gov]

- 5. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]

- 6. ifif.org [ifif.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Template For Subchronic Toxicity Study in Rodents | FDA [fda.gov]

- 9. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 14. daikinchemicals.com [daikinchemicals.com]

- 15. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo rodent erythrocyte micronucleus assay. II. Some aspects of protocol design including repeated treatments, integration with toxicity testing, and automated scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The molecular pathogenesis of triptolide-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Triptolide Downregulates the Expression of NRF2 Target Genes by Increasing Cytoplasmic Localization of NRF2 in A549 Cells [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Triptriolide: Comprehensive Protocols for Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of triptriolide from its natural source, the thunder god vine (Tripterygium wilfordii). The methodologies outlined below are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for laboratory and developmental use.

Introduction

Triptolide, a diterpenoid triepoxide, is a major active component of Tripterygium wilfordii. It has garnered significant scientific interest due to its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. The primary mechanism of its action involves the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. This document provides a comprehensive guide to the extraction of triptolide from plant material and its subsequent purification to a high degree of homogeneity.

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of triptolide. Below is a comparison of common extraction techniques with their respective operational parameters.

Table 1: Comparison of this compound Extraction Methods

| Method | Solvent | Solvent-to-Solid Ratio (mL/g) | Extraction Time | Temperature (°C) | Reported Yield/Efficiency |

| Conventional Solvent Extraction (Soxhlet) | Methanol | 10:1 - 20:1 | 4 - 8 hours | Boiling point of solvent | Can achieve good yields but is time and solvent-intensive. |

| Ultrasonic-Assisted Extraction (UAE) | Ethanol (70-80%) | 20:1 - 50:1 | 20 - 60 minutes | 40 - 60 | Higher efficiency and shorter extraction times compared to conventional methods. Yields can be significantly higher.[1][2][3] |

| Microwave-Assisted Extraction (MAE) | Ethanol (75%) | 10:1 - 50:1 | 3 - 30 minutes | 50 - 80 | Offers rapid extraction with reduced solvent consumption.[4][5][6][7] |

Experimental Protocols: Extraction

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol describes the extraction of this compound from the dried and powdered roots of Tripterygium wilfordii using ultrasonic assistance.

Materials:

-

Dried and powdered root of Tripterygium wilfordii (particle size <0.5 mm)

-

75% Ethanol in deionized water

-

Ultrasonic bath or probe sonicator

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Beakers and flasks

Procedure:

-

Sample Preparation: Weigh 10 g of powdered Tripterygium wilfordii root and place it into a 500 mL beaker.

-

Solvent Addition: Add 200 mL of 75% ethanol to the beaker (solvent-to-solid ratio of 20:1).

-

Ultrasonication: Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture. Sonicate for 45 minutes at a controlled temperature of 50°C.

-

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Re-extraction: Transfer the plant residue back to the beaker and repeat steps 2-4 twice more to ensure complete extraction.

-

Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C until the ethanol is completely removed.

-

Crude Extract: The resulting aqueous suspension contains the crude this compound extract. This can be lyophilized to obtain a dry powder.

Purification Strategies

Following extraction, a multi-step purification process is necessary to isolate this compound from the complex mixture of co-extracted compounds.

Table 2: Overview of this compound Purification Techniques

| Technique | Stationary Phase | Mobile Phase System | Typical Purity Achieved |

| Column Chromatography | Silica Gel (100-200 mesh) | Dichloromethane:Ethyl Acetate gradient | 60-80% |

| Preparative HPLC | C18 (10 µm) | Acetonitrile:Water gradient | >98% |

Experimental Protocols: Purification

Protocol 2: Column Chromatography Purification

This protocol details the initial purification of the crude extract using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (100-200 mesh)

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in DCM and pack it into a glass column. Equilibrate the column by washing with DCM.

-

Sample Loading: Dissolve the crude extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.

-

Elution: Begin elution with 100% DCM. Gradually increase the polarity of the mobile phase by increasing the percentage of EtOAc. A typical gradient would be from 100:0 to 80:20 (DCM:EtOAc).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using TLC.

-

TLC Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., DCM:EtOAc 9:1). Visualize the spots under UV light (254 nm) or by staining.

-

Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard) and concentrate them using a rotary evaporator to yield a partially purified this compound fraction.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification step to obtain high-purity this compound.

Materials:

-

Partially purified this compound fraction

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 20 mm, 10 µm)

Procedure:

-

Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase (e.g., 30% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 30% B, increase to 60% B over 40 minutes.

-

Flow Rate: 10 mL/min

-

Detection: 218 nm[8]

-

Injection Volume: 1-5 mL (depending on sample concentration and column capacity)

-

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time (determined from an analytical run with a this compound standard).

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Solvent Removal: Remove the acetonitrile and water from the purified fraction by rotary evaporation and subsequent lyophilization to obtain pure this compound.

Visualizations

Experimental Workflow

Caption: General workflow for the extraction and purification of this compound.

Triptolide's Mechanism of Action: Inhibition of NF-κB Signaling Pathway

Caption: Triptolide inhibits the NF-κB signaling pathway.[9][10][11][12][13][14][15]

References

- 1. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]

- 5. mdpi.com [mdpi.com]

- 6. phcogres.com [phcogres.com]

- 7. Microwave-assisted extractions of active ingredients from plants - UM Research Repository [eprints.um.edu.my]

- 8. [Determination of triptolide in tripterygium preparations by gradient high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triptolide activates the Nrf2 signaling pathway and inhibits the NF-κB signaling pathway to improve Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer | eLife [elifesciences.org]

- 14. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

Application Notes and Protocols for the Synthesis and Evaluation of Triptolide Derivatives with Reduced Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptolide, a diterpene triepoxide isolated from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, exhibits potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2][3][4][5] However, its clinical application is severely hampered by its significant multi-organ toxicity.[5][6][7][8] To overcome this limitation, researchers have focused on the synthesis of triptolide derivatives and prodrugs that retain therapeutic efficacy while exhibiting a more favorable safety profile. This document provides detailed application notes and protocols for the synthesis of two promising triptolide derivatives, Minnelide and (5R)-5-hydroxytriptolide (LLDT-8), and for the key experimental procedures used to evaluate their cytotoxicity and mechanism of action.

Featured Triptolide Derivatives with Reduced Toxicity

Structural modifications of triptolide, particularly at the C-14 hydroxyl group, have been a key strategy in developing derivatives with reduced toxicity.[9]

-

Minnelide: A water-soluble phosphonooxymethyl prodrug of triptolide.[1][2][7] Its enhanced solubility and targeted activation contribute to its improved therapeutic index.[1][7]

-

(5R)-5-hydroxytriptolide (LLDT-8): A hydroxylated derivative of triptolide that has demonstrated significantly lower cytotoxicity and acute toxicity compared to the parent compound, while retaining potent immunosuppressive and anti-inflammatory activities.[10][11]

Quantitative Data Summary

The following tables summarize the comparative cytotoxicity and in vivo toxicity of triptolide and its derivatives, Minnelide and LLDT-8.

Table 1: In Vitro Cytotoxicity (IC50) of Triptolide and Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |

| Triptolide | MV-4-11 | Acute Myeloid Leukemia | <30 | 24 |

| Triptolide | KG-1 | Acute Myeloid Leukemia | <30 | 24 |

| Triptolide | THP-1 | Acute Myeloid Leukemia | <30 | 24 |

| Triptolide | HL-60 | Acute Myeloid Leukemia | <30 | 24 |

| Triptolide | Other Cancer Cell Lines | Various | >30 | 24 |

| Derivative 6 | MCF-7 | Breast Cancer | 11.7 µM | Not Specified |

| Derivative 6 | HepG2 | Liver Cancer | 0.21 µM | Not Specified |

| Derivative 6 | A549 | Lung Cancer | 1.7 µM | Not Specified |

| Derivative 5d-2 | HeLa, A549, MCF-7, HL-60 | Various | 1.04-2.27 µM | Not Specified |

Note: Data compiled from multiple sources.[12][13] The potency of derivatives can vary significantly based on the specific structural modifications and the cell line being tested.

Table 2: In Vivo Acute Toxicity Data

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Triptolide | Mice | Not Specified | Not Specified (lethal at 50 µ g/mouse 3x weekly) | |

| LLDT-8 | Mice | Not Specified | 10-fold lower acute toxicity than triptolide | |

| Methanol | Not Specified | Not Specified | 9591 mg/kg | [14] |

| Carbon Tetrachloride | Not Specified | Not Specified | 4219 mg/kg | [14] |

Experimental Protocols

Protocol 1: Synthesis of Minnelide (14-O-phosphonooxymethyl Triptolide Disodium Salt)

This protocol describes a three-step synthesis of Minnelide from triptolide.[1][7][15]

Step 1: Synthesis of the Thiomethyl Intermediate

-

Dissolve triptolide (1 equivalent) in acetic acid (<20 volumes).

-

Add acetic anhydride and dimethyl sulfoxide (DMSO).

-

Stir the reaction mixture at room temperature for 5 days.[1][7]

-

Pour the reaction mixture into water and neutralize with solid sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiomethyl intermediate.

Step 2: Synthesis of 14-O-phosphonooxymethyl Triptolide Dibenzyl Ester

-

Dissolve the thiomethyl intermediate from Step 1 in a mixture of dichloromethane and tetrahydrofuran.

-

Add dibenzylphosphate and 4-Å molecular sieves.

-

Add N-iodosuccinimide and stir the reaction at room temperature for 5 hours.[7]

-